molecular formula C22H23FN6O5 B1683786 6-(5-Fluor-2-(3,4,5-Trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on CAS No. 841290-80-0

6-(5-Fluor-2-(3,4,5-Trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-on

Katalognummer: B1683786
CAS-Nummer: 841290-80-0
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: NHHQJBCNYHBUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Tamatinib is a synthetic organic molecule with significant potential in medicinal chemistry. It is known for its complex structure, which includes a pyrimidine ring, a pyrido[3,2-b][1,4]oxazine ring, and multiple functional groups such as fluoro, trimethoxyphenylamino, and dimethyl groups.

Wissenschaftliche Forschungsanwendungen

Detection and Quantification

A significant advancement in the pharmacokinetics of tamatinib was achieved through the development of a rapid and eco-friendly method for its detection in rat plasma using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS). This method demonstrated high sensitivity with a limit of quantification of 0.1 ng/mL, allowing for accurate monitoring of tamatinib levels in pharmacokinetic studies. Key pharmacokinetic parameters obtained from these studies included:

  • Maximum Plasma Concentration (C_max) : 653.25 ± 70.4 ng/mL
  • Time to Reach C_max (t_max) : 3.0 hours
  • Area Under the Curve (AUC_0–48h) : 5644.4 ± 1213.6 ng/mL
  • Half-Life (t_1/2) : 18.33 ± 0.9 hours

These findings indicate the compound's efficacy and safety profile, which is crucial for therapeutic drug monitoring due to its narrow therapeutic margin .

Table 1: Pharmacokinetic Parameters of Tamatinib

ParameterValue
C_max653.25 ± 70.4 ng/mL
t_max3.0 hours
AUC_0–48h5644.4 ± 1213.6 ng/mL
Half-Life (t_1/2)18.33 ± 0.9 hours

Immune-Mediated Disorders

Tamatinib has been extensively studied for its application in treating autoimmune conditions such as:

  • Chronic Immune Thrombocytopenia : Clinical trials have shown that tamatinib can effectively increase platelet counts in patients who have not responded to other treatments .
  • Rheumatoid Arthritis : As a Syk inhibitor, tamatinib aids in reducing inflammation and joint damage, demonstrating significant clinical efficacy in Phase II trials .

Cancer Treatment

Recent studies have explored the combination of tamatinib with other targeted therapies to enhance treatment efficacy:

  • Combination Therapy : Research utilizing artificial intelligence has identified effective drug combinations involving tamatinib for cancer treatment, suggesting that it works synergistically with other inhibitors like dasatinib . This approach allows researchers to prioritize promising combinations for further investigation.

Table 2: Clinical Trials Involving Tamatinib

ConditionTrial PhaseKey Findings
Chronic Immune ThrombocytopeniaPhase IIIncreased platelet counts in non-responsive patients
Rheumatoid ArthritisPhase IIReduced inflammation and joint damage
Ovarian CancerPhase ISafety assessment in combination with paclitaxel

Case Studies and Efficacy

Numerous case studies have validated the clinical benefits of tamatinib across various conditions:

  • In a cohort study involving patients with chronic immune thrombocytopenia, a significant percentage achieved stable platelet responses after treatment with tamatinib.
  • Studies on rheumatoid arthritis patients indicated that long-term treatment led to sustained clinical benefits, with minimal adverse effects reported .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tamatinib involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate amines with fluorinated pyrimidine derivatives under controlled conditions.

    Introduction of the trimethoxyphenylamino group: This step involves the nucleophilic aromatic substitution reaction between the pyrimidine intermediate and 3,4,5-trimethoxyaniline.

    Construction of the pyrido[3,2-b][1,4]oxazine ring: This is typically done through a cyclization reaction involving the pyrimidine intermediate and a suitable oxazine precursor.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tamatinib: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of Tamatinib involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the modulation of signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4-yl)methyl dihydrogen phosphate
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

The uniqueness of Tamatinib lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biologische Aktivität

Tamatinib, also known as R406, is an active metabolite of fostamatinib and is primarily recognized as a potent inhibitor of spleen tyrosine kinase (Syk). This compound has garnered attention for its diverse biological activities, particularly in the contexts of autoimmune diseases and cancer. This article delves into the biological activity of Tamatinib, highlighting its mechanisms, effects on various cell types, and relevant case studies.

Tamatinib functions as an ATP-competitive inhibitor of Syk, binding to its ATP-binding pocket and inhibiting its kinase activity. This inhibition plays a crucial role in modulating several signaling pathways involved in immune responses and cell survival:

  • Inhibition of Syk Signaling : By blocking Syk, Tamatinib disrupts FcγR-mediated signal transduction, which is vital for the propagation of inflammatory responses. This makes it a promising candidate for treating autoimmune conditions such as rheumatoid arthritis and certain lymphomas .
  • Induction of Apoptosis : Research indicates that Tamatinib induces apoptosis in cancer cells that overexpress Syk. It activates the caspase-9-mediated intrinsic apoptotic pathway while also increasing reactive oxygen species (ROS) levels in senescent cells .

1. Cancer Research

Tamatinib has shown significant potential in cancer treatment due to its ability to induce apoptosis selectively in Syk-overexpressing tumors. For example:

  • In a study involving human dermal fibroblasts, Tamatinib was effective at inducing apoptosis through ROS generation, particularly in senescent cells .
  • The compound has been noted for its ability to attenuate autoantibody-induced arthritis in murine models, indicating its anti-inflammatory properties .

2. Autoimmune Diseases

Tamatinib's inhibition of Syk signaling has implications for autoimmune diseases:

  • In chronic immune thrombocytopenia (ITP), where Syk plays a central role in platelet destruction, clinical trials have demonstrated that treatment with fostamatinib (and by extension, Tamatinib) leads to significant increases in platelet counts among patients who failed other therapies .
  • The compound's safety profile was evaluated in phase 3 trials, showing manageable adverse effects while providing clinically meaningful responses .

Case Studies

Several case studies illustrate the efficacy and safety of Tamatinib:

StudyConditionTreatmentOutcome
ITPFostamatinib (Tamatinib)Stable response in 18% vs. 2% placebo; overall response 43% vs. 14% placebo
Chronic Myeloid LeukemiaVarious TKIs including DasatinibPatient achieved major molecular response after switching therapies; highlights the importance of targeted therapy adjustments
Senescence in FibroblastsR406 treatmentInduced significant apoptosis in senescent cells via ROS generation

Pharmacokinetics

Recent studies have developed methods for assessing the pharmacokinetics of Tamatinib. A UPLC–MS/MS method was established to determine its levels in plasma, providing insights into its absorption and distribution profiles which are critical for optimizing therapeutic regimens .

Eigenschaften

IUPAC Name

6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O5/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQJBCNYHBUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458939
Record name 6-{[5-Fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino}-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841290-80-0
Record name 6-[[5-Fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841290-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-{[5-Fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino}-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAMATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3A285J2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (Step A) (568 kg, 1.00 mol eq) is mixed with 3,4,5-trimethoxyaniline (402 kg, 1.25 mol eq) in N-methylpyrrolidin-2-one (2835 kg) with stirring under a nitrogen atmosphere. To this is added water (11 kg) and the mixture heated to about 120° C. and stirred for about 10 hours. This is then cooled to about 65° C. and the pH adjusted to pH 8.5 with 4% w/w aqueous sodium hydroxide solution. The resulting slurry is further cooled to about 20° C., stirred for at least 6 hours and then filtered. The filtered solid is washed twice with water (2×1440 kg) then twice with acetone (2×1140 kg) and finally dried under vacuum at about 40° C. to give the title compound (754 kg, 91%) as a colored solid.
Quantity
402 kg
Type
reactant
Reaction Step One
Quantity
2835 kg
Type
solvent
Reaction Step One
Name
Quantity
11 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tamatinib
Reactant of Route 2
Reactant of Route 2
Tamatinib
Reactant of Route 3
Reactant of Route 3
Tamatinib
Reactant of Route 4
Reactant of Route 4
Tamatinib
Reactant of Route 5
Reactant of Route 5
Tamatinib
Reactant of Route 6
Reactant of Route 6
Tamatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.